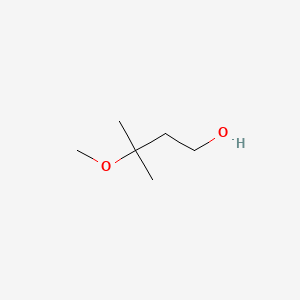

3-Methoxy-3-methylbutan-1-ol

Descripción

Nomenclature and Chemical Classifications

The systematic naming and classification of a chemical compound are fundamental to understanding its properties and reactivity. For 3-Methoxy-3-methylbutan-1-ol, this involves adherence to IUPAC standards, recognition of common synonyms, and an understanding of its structural and functional group-based classifications in organic chemistry.

IUPAC and Common Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . nih.govthermofisher.comnist.gov This name precisely describes the molecule's structure: a four-carbon butanol backbone with a methoxy (B1213986) group and a methyl group attached to the third carbon atom.

In addition to its formal IUPAC name, the compound is known by several synonyms in scientific literature and commercial contexts. These include:

3-Methoxy-3-methyl-1-butanol nih.govatamanchemicals.comcymitquimica.com

3-Methyl-3-methoxybutanol nih.govatamanchemicals.comcymitquimica.com

Methoxymethylbutanol nih.gov

MMB (an abbreviation) atamanchemicals.com

Commercially, it may be referred to by trade names such as Solfit S 110, Finetop J 210, and Solfit MMB. nih.govatamanchemicals.com The Chemical Abstracts Service (CAS) has assigned the unique registry number 56539-66-3 to this compound, which facilitates its identification in databases and regulatory documents. nih.govnist.gov

Molecular Formula and Structure

The molecular formula for this compound is C₆H₁₄O₂ . thermofisher.comatamanchemicals.com This formula indicates that each molecule is composed of six carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The molecular weight of the compound is approximately 118.17 g/mol . nist.gov

The structure of this compound is characterized by a branched butanol backbone. atamanchemicals.com A key feature is the quaternary carbon center at the third position, which is bonded to a methyl group (-CH₃), a methoxy group (-OCH₃), a methylene (B1212753) group (-CH₂-) of the butanol chain, and another methyl group. The other end of the butanol chain terminates in a primary alcohol functional group (-OH). atamanchemicals.com This unique arrangement of a hydroxyl group and a methoxy group within the same molecule is central to its chemical behavior. atamanchemicals.com

The connectivity of the atoms can be represented by the SMILES (Simplified Molecular Input Line Entry System) notation: CC(C)(CCO)OC . nih.govthermofisher.com

Classification within Organic Chemistry

This compound is classified as an ether-alcohol . atamanchemicals.com This classification arises from the presence of two distinct functional groups within its structure:

An ether group, specifically a methoxy group (-OCH₃). atamanchemicals.com

An alcohol group, specifically a primary hydroxyl group (-OH). atamanchemicals.com

The presence of both a polar hydroxyl group and a less polar ether group gives the compound amphiphilic characteristics, influencing its solubility and solvent properties. atamanchemicals.com It is considered a primary alcohol because the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom. Furthermore, the carbon atom bearing the methoxy and methyl groups is a tertiary carbon, creating a sterically hindered environment around the ether linkage.

Historical Context of Research on Ether-Alcohols

The study of compounds containing both ether and alcohol functionalities, known as ether-alcohols, is an extension of the rich history of research into alcohols and ethers as separate classes of organic compounds. The synthesis of diethyl ether from ethanol (B145695) and sulfuric acid, a process known since the 13th century, laid some of the earliest groundwork for understanding ether formation. yale.edu Key developments in the 19th century, such as Alexander Williamson's synthesis of ethers in 1850, were pivotal in elucidating the structure of ethers and the mechanisms of their formation. wikipedia.org This reaction demonstrated that ethers consist of two alkyl groups linked by an oxygen atom. wikipedia.org

The industrial production of simple ethers and alcohols grew significantly with the development of catalytic and high-pressure chemical processes. masterorganicchemistry.com As the understanding of reaction mechanisms like nucleophilic substitution and acid-catalyzed dehydration advanced, the deliberate synthesis of more complex molecules, including those with multiple functional groups like ether-alcohols, became more feasible. wikipedia.orgmasterorganicchemistry.com

Ether-alcohols, such as the cellosolves (e.g., 2-ethoxyethanol) and carbitols (e.g., 2-(2-ethoxyethoxy)ethanol), gained prominence in the 20th century as versatile solvents and chemical intermediates due to their unique ability to dissolve a wide range of substances and their miscibility with both water and organic solvents. This dual functionality made them valuable in industries producing paints, lacquers, cleaning products, and hydraulic fluids. atamankimya.com The development of these compounds was driven by the need for solvents with specific evaporation rates, solvency powers, and coupling abilities.

Significance and Research Trajectory of this compound

This compound (MMB) is a relatively modern addition to the family of commercially significant ether-alcohols. kuraray.com Its development has been driven by a demand for high-performance, and worker- and environmentally-friendly solvents. kuraray.com Research into MMB has focused on its synthesis, physical and chemical properties, and its application in various formulations.

One common industrial synthesis method involves the reaction of 3-methyl-3-buten-1-ol (B123568) with methanol (B129727) in the presence of an acid catalyst. google.com Another reported synthesis route starts from isobutylene (B52900) and methanol. oecd.org Patents describe methods to produce 3-alkoxy-3-methyl-1-butanol with high selectivity and yield using zeolite catalysts. google.com

The research trajectory of MMB has highlighted its utility as a solvent in paints, inks, and fragrances, as well as a raw material for industrial detergents. thermofisher.comoecd.org Its low volatility and mild odor make it a suitable component in air care products and household cleaners. kuraray.comthegoodscentscompany.com Studies have investigated its reaction kinetics, for instance, its reaction with OH radicals in the atmosphere, which is relevant to its environmental fate. sigmaaldrich.comeuropa.eu The compound has been identified as a "greener" alternative solvent, aligning with the principles of green chemistry, which has further propelled its research and application. sigmaaldrich.com Its ready biodegradability and low toxicity profile have made it a favorable ingredient in formulations aiming for European Ecolabel certification and listing in the U.S. EPA's CleanGredients database. kuraray.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,8-3)4-5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKRHJVUCZRDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044389 | |

| Record name | 3-Methoxy-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 3-methoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56539-66-3 | |

| Record name | 3-Methoxy-3-methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56539-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxymethylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056539663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 3-methoxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxy-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYMETHYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366754K2K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes and Reaction Pathways

Several key methodologies have been established for the synthesis of 3-Methoxy-3-methylbutan-1-ol, each with distinct advantages and mechanistic features. These include the acid-catalyzed reaction of an unsaturated alcohol with methanol (B129727), the reduction of an aldehyde, the acid-catalyzed addition of methanol to an alkene, and approaches involving hydroformylation.

Acid-Catalyzed Etherification of 3-Methyl-3-buten-1-ol (B123568) with Methanol

A primary and widely utilized method for synthesizing this compound is the acid-catalyzed etherification of 3-methyl-3-buten-1-ol with methanol. google.com This reaction directly introduces the desired methoxy (B1213986) group while saturating the carbon-carbon double bond. The process is typically carried out in a sealed reactor under controlled temperature and pressure, utilizing a heterogeneous acid catalyst to facilitate the reaction. google.com This approach is advantageous due to its directness and the potential for high product purity after distillation. google.com

A Chinese patent details a method where 3-methyl-3-buten-1-ol and methanol are reacted in the presence of a heterogeneous acid catalyst. google.com The reaction conditions are specified as a temperature range of 50-200°C, a pressure of 0.1-5 MPa, and a reaction time of 1-12 hours. google.com The molar ratio of 3-methyl-3-buten-1-ol to methanol is maintained between 0.01 and 1, with the catalyst constituting 0.1-5% of the total reaction mass. google.com Various catalysts can be employed, including composite oxides, heteropoly acids, zeolite molecular sieves, and cation exchange resins. google.com

Table 1: Examples of Acid-Catalyzed Etherification Conditions

| Catalyst | Reactant Ratio (3-methyl-3-buten-1-ol/Methanol) | Temperature (°C) | Pressure (MPa) | Time (h) |

|---|---|---|---|---|

| SiO₂-Al₂O₃ | 86g / 32g | 180 | 3.5 | 4 |

| TiO₂-Fe₂O₃ | 4.3g / 160g | 200 | 5.0 | 1 |

| Cs₂.₅H₀.₅PW₁₂O₄₀ | 4.3g / 32g | 90 | 0.2 | 8 |

| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/SiO₂ | 8.6g / 48g | 100 | 0.4 | 12 |

Data sourced from patent CN102206142A. google.com

The acid-catalyzed etherification of 3-methyl-3-buten-1-ol proceeds through a well-understood carbocation intermediate mechanism. The key steps are:

Protonation of the Alkene: The acid catalyst donates a proton (H⁺) to the double bond of 3-methyl-3-buten-1-ol. This protonation occurs at the terminal carbon of the double bond (C4), following Markovnikov's rule, to form the more stable tertiary carbocation at C3.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electron-deficient tertiary carbocation. The oxygen atom of the methanol forms a new carbon-oxygen bond.

Deprotonation: The resulting oxonium ion is then deprotonated, typically by the conjugate base of the acid catalyst or another methanol molecule, to yield the final product, this compound, and regenerate the acid catalyst.

Reduction of 3-Methoxy-3-methylbutanal (B1352739) (e.g., using NaBH₄)

Another synthetic route is the reduction of the corresponding aldehyde, 3-methoxy-3-methylbutanal. This method is a standard carbonyl reduction reaction where the aldehyde functional group is converted to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones. masterorganicchemistry.com

The reaction is typically carried out in a protic solvent, such as methanol. Optimization of the reaction conditions involves controlling the temperature, generally between 0°C and 25°C, and using a slight excess of the reducing agent, for instance, a 1:1.2 molar ratio of the aldehyde to sodium borohydride, to ensure complete conversion.

The mechanism for the reduction of an aldehyde by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This forms an alkoxide intermediate, which is subsequently protonated by the solvent (e.g., methanol) during the workup step to yield the primary alcohol, this compound. masterorganicchemistry.com

Alkylation of Isobutylene (B52900) with Methanol in the Presence of Acid Catalysts

This compound can also be synthesized through the alkylation of isobutylene with methanol, facilitated by an acid catalyst. smolecule.com This method is related to the industrial synthesis of methyl tert-butyl ether (MTBE). researchgate.net In this process, the acid catalyst activates the isobutylene, making it susceptible to nucleophilic attack by methanol. Zeolites, such as H-beta, have been studied as effective catalysts for such etherification reactions due to their high thermal stability and tunable acidity. researchgate.net

The mechanism begins with the protonation of isobutylene by the acid catalyst to form a stable tertiary carbocation (tert-butyl cation). Methanol then acts as a nucleophile, attacking the carbocation to form a protonated ether. Subsequent deprotonation yields the ether. While the primary product of this reaction under certain conditions is MTBE, modifications to the process or subsequent reactions would be necessary to arrive at this compound.

Hydroformylation Approaches and Subsequent Reduction

Hydroformylation, also known as the oxo process, presents a potential, though more complex, route to this compound. This process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form an aldehyde. researchgate.net In this context, isobutylene could be hydroformylated to produce 3-methylbutanal (B7770604). google.comugr.es

However, the hydroformylation of isobutylene is known to be less reactive compared to linear butenes and typically proceeds with low conversion rates when using standard rhodium-based catalysts. google.com The reaction generally requires specific conditions, such as elevated temperatures (from 85°C to 155°C) and extended residence times (at least three hours), to achieve significant conversion of isobutylene. google.com

Following the formation of 3-methylbutanal, a two-step sequence would be required:

Reduction: The resulting 3-methylbutanal would be reduced to 3-methylbutan-1-ol.

Methoxylation: A subsequent reaction would be needed to introduce the methoxy group at the tertiary carbon, which is not a straightforward transformation.

This multi-step nature makes the hydroformylation approach less direct than other methods for producing this compound.

Reduction of 3-Methyl-2-butanone (B44728)

The reduction of ketones is a common method for synthesizing secondary alcohols. For instance, the reduction of 3-methyl-2-butanone using a reducing agent like lithium aluminum hydride (LiAlH₄) would yield 3-methyl-2-butanol. smolecule.com

It is important to note that this pathway does not produce this compound. The starting material lacks the necessary oxygen atom at the third carbon to form a methoxy group, and the resulting product is a secondary alcohol with a different structure and chemical identity. Therefore, while the reduction of ketones is a valid synthetic strategy for related compounds, it is not a direct route to the target molecule .

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are manipulated include temperature, stoichiometry of reactants, and the use of specific catalysts.

Temperature is a critical parameter in the synthesis of this compound. For instance, in the synthesis via the reduction of 3-methoxy-3-methylbutanal using sodium borohydride in methanol, the reaction temperature is carefully controlled between 0 and 25°C. In another common synthesis method, which involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a heterogeneous acid catalyst, the reaction temperature is maintained between 50 and 200°C. google.com This control is essential to ensure the desired reaction rate and to minimize the formation of by-products.

| Synthesis Method | Reactants | Catalyst | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Reduction | 3-Methoxy-3-methylbutanal, Sodium Borohydride, Methanol | - | 0–25 | |

| Etherification | 3-Methyl-3-buten-1-ol, Methanol | Heterogeneous acid catalyst | 50–200 | google.com |

The molar ratio of reactants is another key factor influencing the efficiency of the synthesis. In the reduction of 3-methoxy-3-methylbutanal to this compound, an optimized stoichiometric ratio of the aldehyde to the reducing agent, such as sodium borohydride, is employed. A common ratio is 1:1.2 (aldehyde to reducing agent) to ensure complete conversion of the starting material. Similarly, in the synthesis from 3-methyl-3-buten-1-ol and methanol, the molar ratio of these reactants is controlled to be between 0.01 and 1. google.com

Cerium dioxide (CeO₂) has been investigated as a catalyst in the dehydration of this compound. These studies, typically conducted at temperatures ranging from 200 to 300°C under an inert atmosphere, have demonstrated efficient conversion rates. The catalytic dehydration of the related compound, 3-methoxybutan-1-ol, using CeO₂ catalysts also yields high purity products. This research is valuable for understanding the reaction mechanisms and for developing more efficient catalytic processes.

Industrial Production Methods and Scalability

On an industrial scale, this compound is primarily produced through the etherification of isobutylene with methanol. oecd.orgsmolecule.com This process is conducted in a closed system to ensure safety and to control emissions. oecd.org The reaction conditions are optimized to achieve high yields and purity of the final product. The annual production volume in Japan, for example, was approximately 10,000 tonnes in 2002. oecd.org The scalability of this process is crucial for meeting the demands of various industries where the compound is used as a solvent and an intermediate. atamanchemicals.comeuropa.eufishersci.be

| Starting Materials | Production Method | Key Features | Annual Production (Japan, 2002) | Reference |

|---|---|---|---|---|

| Methanol, Iso-butylene | Etherification | Closed system, optimized conditions for high yield and purity | ~10,000 tonnes | oecd.org |

Derivatization Strategies and Synthetic Transformations

This compound can be chemically modified through various reactions to produce a range of derivatives with different properties and applications.

The primary alcohol group in this compound can be oxidized to form the corresponding aldehyde, 3-methoxy-3-methylbutanal, or further to a carboxylic acid. smolecule.comevitachem.com The choice of oxidizing agent and reaction conditions determines the product. For instance, using a mild oxidizing agent and distilling the aldehyde as it forms can favor the production of the aldehyde. chemguide.co.uk The secondary carbon bearing the methoxy and methyl groups is not typically oxidized under these conditions. The oxidation of similar primary alcohols to aldehydes is a well-established transformation in organic synthesis, often employing reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. organic-chemistry.org

Reduction Reactions to Corresponding Alcohols

The reduction of the hydroxyl group in this compound can lead to the formation of corresponding alcohols. This type of transformation typically involves the use of potent reducing agents. For instance, reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed to reduce the hydroxyl functionality. The expected product from such a reduction would be 3-methoxybutane.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation | 3-Methoxybutane | Reduction |

Nucleophilic Substitution Reactions Involving the Methoxy Group

The methoxy group of this compound can be the target of nucleophilic substitution reactions. In these reactions, a nucleophile replaces the methoxy group. This can be achieved under various conditions, often requiring activation of the methoxy group to facilitate its departure as a leaving group. For example, reaction with hydrogen halides could potentially lead to the substitution of the methoxy group with a halogen.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Halide ions (e.g., from HX) | 3-Halo-3-methylbutan-1-ol | Nucleophilic Substitution |

Esterification Reactions

The primary alcohol functional group in this compound readily undergoes esterification when reacted with carboxylic acids or their derivatives, such as acid chlorides. atamanchemicals.comsmolecule.com This reaction is fundamental to producing esters with enhanced solvent properties, which find applications in adhesives, fragrances, and industrial lubricants. atamanchemicals.comatamanchemicals.com The reaction with an acid chloride, for example, acetyl chloride, typically occurs in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

| Reactant | Reagent | Product | Application of Product |

| This compound | Carboxylic Acids/Acid Chlorides | Corresponding Esters | Adhesives, Fragrances, Lubricants |

| This compound | Acetyl Chloride (in pyridine) | 3-Methoxy-3-methylbutyl acetate (B1210297) | Not specified |

Dehydration to Alkenes under Acidic Conditions

Under acidic conditions, this compound can undergo dehydration, which involves the elimination of a water molecule to form an alkene. smolecule.com This reaction is a classic example of an elimination reaction of alcohols. The specific alkene product formed would depend on the reaction conditions and the regioselectivity of the elimination process.

| Reactant | Condition | Product | Reaction Type |

| This compound | Acidic Conditions | Alkenes | Dehydration/Elimination |

Synthesis of Novel Compounds utilizing this compound as an Intermediate

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex and novel chemical entities. atamanchemicals.comvulcanchem.com One documented application is its use as a precursor in the synthesis of 1-Azido-3-methoxy-3-methylbutane. smolecule.com This transformation involves the conversion of the primary hydroxyl group to an azide (B81097) group. The process typically starts with the activation of the alcohol, for instance with thionyl chloride, followed by reaction with sodium azide. smolecule.com The resulting azide can then participate in further reactions, such as "click chemistry," highlighting the utility of this compound as a versatile intermediate. smolecule.com

| Starting Material | Reagents | Intermediate/Product | Application |

| This compound | 1. Thionyl chloride 2. Sodium azide | 1-Azido-3-methoxy-3-methylbutane | Reagent in bioorthogonal chemistry, building block for complex molecules |

Computational Chemistry and Spectroscopic Characterization

Theoretical Investigations of Molecular Structure and Reactivity

Computational modeling, particularly through quantum chemical calculations, has become a fundamental tool for understanding the intricacies of molecular systems. For 3-Methoxy-3-methylbutan-1-ol, these methods have been applied to explore its electronic structure, conformational landscape, and reaction pathways.

Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic properties and reactivity of this compound. These calculations offer a balance between computational cost and accuracy, providing detailed information on various chemical phenomena.

DFT calculations have been employed to study reaction mechanisms involving this compound, such as its dehydration. For instance, the activation barrier for β-hydrogen elimination has been calculated, providing insight into the kinetics of this process. Studies show that dehydration over certain catalysts proceeds via an E2 mechanism, and DFT calculations have determined the Gibbs free energy of activation (ΔG‡) for this pathway.

| Reaction Pathway | Calculated Activation Barrier (ΔG‡) | Source |

|---|---|---|

| β-Hydrogen Elimination | ~25 kcal/mol |

The reactivity of this compound in nucleophilic substitution reactions has been analyzed using DFT at the B3LYP/6-311+G(d,p) level of theory. These calculations reveal that the electron-withdrawing nature of the hydroxyl group enhances the electrophilicity at the adjacent β-carbon. This is quantified by the Mulliken charge, which indicates a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. However, steric hindrance from the methoxy (B1213986) group can increase the activation energy for substitution compared to simpler linear alcohols.

| Parameter | Finding | Computational Method | Source |

|---|---|---|---|

| Electrophilicity | The hydroxyl group's electron-withdrawing effect increases electrophilicity at the β-carbon. | DFT (B3LYP/6-311+G(d,p)) | |

| Mulliken Charge (β-carbon) | +0.35 | DFT (B3LYP/6-311+G(d,p)) | |

| Steric Hindrance Effect | Activation energy for nucleophilic substitution is raised by 8–12 kcal/mol compared to linear alcohols. | Transition State Analysis |

The presence of both a hydroxyl (hydrogen bond donor) and a methoxy group (hydrogen bond acceptor) within the same molecule allows for the possibility of intramolecular hydrogen bonding (IAHB). nih.govresearchgate.net Quantum chemical calculations have been essential in characterizing these non-covalent interactions.

Theoretical studies, supported by experimental infrared spectroscopy, have investigated the influence and strength of IAHB in this compound. researchgate.netresearchgate.net These analyses, which include topological and natural bond orbital (NBO) methods, confirm that the most stable conformation of the molecule is one that features an intramolecular hydrogen bond. researchgate.netresearchgate.net The formation of this bond is a key factor stabilizing the molecule's structure. researchgate.netresearchgate.net The strength of this hydrogen bond can be correlated with the red-shift observed in the O-H stretching frequency in infrared spectra. researchgate.net

The conformational landscape of this compound is dictated by a combination of steric effects and the stabilizing influence of hydrogen bonding. researchgate.net Computational analyses indicate that the molecule preferentially adopts conformations that minimize steric repulsion between its bulky substituents. More specifically, quantum chemical calculations combined with spectroscopic data show that the conformer stabilized by an intramolecular hydrogen bond is the most populated in the equilibrium state. researchgate.netresearchgate.net This preference highlights the crucial role of IAHB in determining the predominant three-dimensional structure of the molecule. researchgate.netresearchgate.net

Molecular Modeling for Solvent Interactionsbenchchem.comsmolecule.com

Molecular modeling techniques are employed to simulate the interactions between this compound and various solvents. These simulations provide insights into how the solvent environment affects the compound's conformation and properties. The presence of both a hydroxyl group and a methoxy group gives the molecule a dual character, with a polar region capable of hydrogen bonding and a nonpolar alkyl region.

In polar, protic solvents, the intramolecular hydrogen bond can be disrupted due to competition from intermolecular hydrogen bonds with solvent molecules. Solvents with high hydrogen bond accepting capacity can interact strongly with the hydroxyl group, weakening the IAHB. jchemrev.com Conversely, in nonpolar solvents, the intramolecular hydrogen bond is expected to be more stable and prevalent.

Molecular modeling studies can predict the solubility of this compound in different media, which is a critical parameter for its various applications. For instance, its enhanced aqueous solubility compared to simpler alcohols like 3-methyl-1-butanol is attributed to the additional polar methoxy group. The compound's ability to act as a solvent itself is also a key feature, enabling it to dissolve a wide range of organic compounds. smolecule.com

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Intramolecular Hydrogen Bonding Analysisnih.govresearchgate.netresearchgate.netjchemrev.com

Infrared (IR) spectroscopy is a primary experimental technique for identifying and characterizing intramolecular hydrogen bonds. The presence of an IAHB in this compound is evidenced by a characteristic shift in the stretching frequency of the hydroxyl (O-H) group.

In a dilute solution of a nonpolar solvent, where intermolecular interactions are minimized, the IR spectrum of an alcohol typically shows a sharp absorption band corresponding to the "free" or non-hydrogen-bonded O-H stretching vibration. jchemrev.com However, in molecules capable of forming an IAHB, a second, broader band appears at a lower frequency. This red-shift is a direct consequence of the weakening of the O-H bond due to its participation in the hydrogen bond.

For this compound, experimental IR data confirms the presence of a stable IAHB. nih.govresearchgate.net The strength of this bond can be correlated with the magnitude of the frequency shift; a larger shift indicates a stronger hydrogen bond. jchemrev.com Studies comparing a series of substituted alcohols have shown that the addition of methyl groups leads to an increase in the strength of the IAHB, which is consistent with the red-shift observed in their IR spectra. nih.govresearchgate.netresearchgate.net

Table 2: Representative IR Frequencies for O-H Stretching in Alcohols (Note: The following table is a representative example based on typical findings for similar structures and is intended for illustrative purposes.)

| O-H Stretching Mode | Typical Frequency Range (cm⁻¹) | Description |

| Free O-H | 3600 - 3650 | Sharp band, indicating a non-hydrogen-bonded hydroxyl group. |

| Intramolecularly H-bonded O-H | 3450 - 3550 | Broader band at a lower frequency, indicating the presence of an IAHB. |

Gas Chromatography (GC) for Retention Time Comparisonbenchchem.comnist.govgoogle.com

Gas chromatography (GC) is a powerful analytical technique used for separating and identifying volatile compounds. The retention time (RT) of a compound in a GC system is a characteristic property that depends on its volatility and its interactions with the stationary phase of the GC column.

For this compound, GC is used for purity assessment and for comparison with related compounds. The retention time is influenced by the compound's boiling point and polarity. With a boiling point of approximately 173-175 °C, it is amenable to GC analysis. sigmaaldrich.comatamanchemicals.com

When compared to less polar or more volatile compounds, this compound will have a longer retention time on a polar GC column. For instance, its retention index, a normalized measure of retention, has been reported on polar columns. nist.gov In a study analyzing the conversion of 3-methyl-3-buten-1-ol (B123568) to 3-methoxy-3-methyl-1-butanol, GC was used to monitor the reaction progress and quantify the yield of the product. google.com The NIST database reports a Kovats retention index of 1434 on a standard polar column. nih.gov

Mass Spectrometry (MS) for Molecular Ion Peak and Fragmentation Patternsbenchchem.comnih.govchemguide.co.uklibretexts.org

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular weight: 118.17 g/mol ), the mass spectrum will show a molecular ion peak (M+) at m/z 118. nih.gov However, for alcohols, the molecular ion peak can sometimes be weak or absent. libretexts.org

The fragmentation pattern provides valuable structural information. The energetic molecular ions break apart in predictable ways, and the resulting fragment ions are detected. chemguide.co.uk Common fragmentation pathways for alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, a significant fragment is often observed at m/z 73, which corresponds to the loss of the –CH₂OH group. Other characteristic fragments can arise from the cleavage of the ether linkage. The presence of a tertiary carbon with methyl and methoxy groups also influences the fragmentation, leading to stable carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure by identifying the distinct chemical environments of the hydrogen and carbon atoms.

Analysis of the ¹H NMR spectrum of this compound reveals five distinct signals, which corresponds to the five unique proton environments in the molecule. The interpretation of the chemical shifts (δ), integration values (number of protons), and signal multiplicities (splitting patterns) allows for the unambiguous assignment of each proton's position within the structure. rsc.org

A publication detailing the synthesis of the compound provides the following ¹H NMR data recorded in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org The spectrum features a singlet at 1.23 ppm, which integrates to six protons and is assigned to the two equivalent methyl groups attached to the quaternary carbon (C3). A second singlet appears at 3.22 ppm, corresponding to the three protons of the methoxy group. Two signals appear as triplets: one at 1.75 ppm, assigned to the two protons on C2, and another at 3.80 ppm, assigned to the two protons on C1, which are deshielded by the adjacent hydroxyl group. A broad singlet at 3.52 ppm corresponds to the hydroxyl proton. rsc.org

¹H NMR Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 1.23 | Singlet | - | 6H | -C(CH ₃)₂ |

| 1.75 | Triplet | 6.0 | 2H | -CH ₂-CH₂OH |

| 3.22 | Singlet | - | 3H | -OCH ₃ |

| 3.52 | Broad Singlet | - | 1H | -OH |

Source: Supporting Information, 2013. rsc.org

The ¹³C NMR spectrum provides complementary information, showing five distinct signals that correspond to the five unique carbon environments within the this compound molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org

The signal at 24.5 ppm represents the two equivalent methyl carbons. The methylene (B1212753) carbons at positions C1 and C2 are found at 60.1 ppm and 42.3 ppm, respectively. The signal for the methoxy carbon appears at 49.3 ppm. The most deshielded signal, at 76.7 ppm, corresponds to the quaternary carbon (C3), which is bonded to two oxygen atoms (one from the ether and one from the alcohol group via the carbon chain) and two other carbon atoms. rsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 24.5 | -C(C H₃)₂ |

| 42.3 | C H₂-CH₂OH |

| 49.3 | -OC H₃ |

| 60.1 | -CH₂C H₂OH |

Source: Supporting Information, 2013. rsc.org

Research on Environmental Fate and Atmospheric Chemistry

Atmospheric Degradation Pathways

The atmospheric fate of 3-methoxy-3-methylbutan-1-ol is primarily governed by its reactions with photochemically generated oxidants. Due to its release into the atmosphere through its use as a solvent in various products, understanding its degradation pathways is crucial for assessing its environmental impact. ucr.edu

Reactions with Hydroxyl Radicals (OH)

The principal removal process for this compound in the troposphere is its gas-phase reaction with the hydroxyl radical (OH). nih.gov This reaction initiates a cascade of chemical transformations that ultimately break down the original molecule. The presence of both an ether and an alcohol functional group in its structure influences its reactivity towards OH radicals.

The rate constant for the reaction of this compound with OH radicals has been experimentally determined using relative rate methods. nih.gov Studies have consistently reported a rate constant of approximately (1.64 ± 0.18) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. nih.govresearchgate.net This measured value is more than double the previously estimated rate, indicating a faster degradation in the atmosphere than initially thought.

The atmospheric lifetime of this compound, with respect to its reaction with OH radicals, is relatively short. Assuming a 12-hour average daytime OH radical concentration of 2 x 10⁶ molecules cm⁻³, the calculated lifetime is approximately 8.5 hours. nih.govresearchgate.net This short lifetime suggests that the compound is not persistent in the atmosphere and will be readily degraded.

The reaction with OH radicals proceeds via H-atom abstraction from the various C-H bonds within the molecule. The products of this reaction have been identified and quantified, providing insight into the degradation mechanism. The major products include methyl acetate (B1210297), 3-methoxy-3-methylbutanal (B1352739), and glycolaldehyde, with smaller amounts of acetone (B3395972) also being formed. nih.gov

Table 1: Rate Constant for the Reaction of this compound with OH Radicals

| Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method | Reference |

| (1.64 ± 0.06) x 10⁻¹¹ | 296 ± 2 | Relative Rate | ucr.edu |

| (1.64 ± 0.18) x 10⁻¹¹ | 296 ± 2 | Relative Rate | nih.govresearchgate.net |

| 1.85 x 10⁻¹¹ | Not Specified | Calculation | |

| 9.96 x 10⁻¹² | Not Specified | QSAR Estimation | europa.eu |

Table 2: Molar Formation Yields of Products from the Reaction of this compound with OH Radicals

| Product | Molar Formation Yield (%) | Reference |

| Methyl Acetate | 35 ± 9 | nih.govresearchgate.net |

| 3-Methoxy-3-methylbutanal | 33 ± 7 | nih.govresearchgate.net |

| Glycolaldehyde | 13 ± 3 | nih.govresearchgate.net |

| Acetone | 3 ± 1 | nih.govresearchgate.net |

Contribution to Ground-Level Ozone Formation

As a volatile organic compound (VOC), the atmospheric degradation of this compound can contribute to the formation of ground-level ozone, a key component of photochemical smog. ucr.edu The reactivity of a VOC in this regard is often quantified by its Maximum Incremental Reactivity (MIR). The MIR for this compound has been calculated to be 2.78 grams of ozone formed per gram of the compound emitted. ucr.edu This value is slightly lower than the average MIR for all anthropogenic VOCs, but it is significant enough to be considered in air quality management. ucr.edu

Phototransformation in Air (Indirect Photolysis)

While direct photolysis of this compound is not expected to be a significant degradation pathway, its indirect photolysis through reactions with other atmospheric species is important. The primary mechanism for its phototransformation is the reaction with OH radicals, as discussed previously. europa.eu Quantitative Structure-Activity Relationship (QSAR) models have been used to estimate the rate of indirect photolysis. One such estimation predicts a 50% degradation of the compound in 1.1 days, assuming 12 hours of irradiation per day. europa.eu

Biodegradation Studies in Aquatic Environments

Aerobic Biodegradation

Studies have indicated that this compound is biodegradable. atamanchemicals.com Under aerobic conditions, biodegradation of this compound is considered possible within a timeframe of 90 to 120 days at temperatures above 21°C. vantageelevation.com This suggests that in aquatic systems with sufficient oxygen, microbial populations can break down the compound, preventing its long-term persistence.

Classification as Ultimately, Inherently Biodegradable

Studies on the biodegradability of MMB have led to its classification as inherently biodegradable. oecd.org In a ready biodegradability test (OECD TG 301C), MMB did not meet the stringent criteria for "ready" biodegradability, showing a 50% degradation rate after 28 days, which is below the 60% pass level. oecd.org

However, a subsequent inherent biodegradability test (OECD TG 302C) demonstrated a more complete breakdown of the compound. oecd.org In this test, which assesses the ultimate biodegradability of a chemical, MMB showed almost complete biodegradation. oecd.org This distinction is crucial, as it indicates that while MMB may not degrade rapidly under all conditions, it does possess the fundamental quality of being broken down by microorganisms in the environment. oecd.org This characteristic supports its use in more environmentally friendly formulations. kuraray.comsmolecule.com

Table 1: Biodegradability Test Results for this compound

| Test Type | Guideline | Duration | Result | Classification |

|---|---|---|---|---|

| Ready Biodegradability | OECD TG 301C | 28 days | 50% degradation | Failed to meet "ready" criteria |

Source: OECD SIDS oecd.org

Environmental Distribution Modeling (e.g., Mackay Level III Fugacity Model)

To predict the environmental distribution of MMB, a Mackay Level III fugacity model was employed. oecd.org This model is a valuable tool for estimating how a chemical will partition between different environmental compartments at a steady state. trentu.caulisboa.pt The model uses key physico-chemical properties of the substance, such as molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (log Kow), to calculate its likely distribution. oecd.org For MMB, the input parameters included a molecular weight of 118.17 g/mol , vapor pressure of 125 Pa, water solubility of 100 g/L, and a log Kow of 0.18, all at a temperature of 25°C. oecd.org

Distribution in Air, Water, and Soil Compartments

The Mackay Level III model predicts distinct distribution patterns for MMB depending on the compartment into which it is initially released. oecd.org

Release to Air: If released into the air, the model predicts that MMB will predominantly remain in the air compartment. oecd.org

Release to Water: Similarly, if released into water, it is expected to largely stay within the water compartment. oecd.org

Release to Soil: When released into soil, the distribution is more varied. The model estimates that approximately 61.3% will remain in the soil, while 29.4% will partition into the air and 9.3% will move into the water. oecd.org

These findings are summarized in the table below.

Table 2: Estimated Environmental Distribution of MMB with Mackay Level III Fugacity Model

| Release Compartment | % Distribution in Air | % Distribution in Water | % Distribution in Soil |

|---|---|---|---|

| Air | ~100% | - | - |

| Water | - | ~100% | - |

Source: OECD SIDS oecd.org

The low log Kow value (0.18) suggests that bioaccumulation of MMB is not expected to be a significant concern. oecd.orgredox.com

Environmental Impact Assessment and Air Quality Management

The impact of this compound on air quality has been the subject of specific investigation, particularly concerning its potential to form ground-level ozone. ucr.edu As a volatile organic compound (VOC) emitted from various consumer and industrial products, its atmospheric reactions are important for air quality management. atamanchemicals.comucr.edu

An experimental and modeling study conducted at the University of California, Riverside, assessed the atmospheric ozone formation potential of MMB. The study determined the rate constant for the reaction of MMB with hydroxyl (OH) radicals to be (1.64 ± 0.06) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, a rate more than double what had been previously estimated. ucr.edu The primary products identified from this reaction were acetone, methyl acetate, and 3-methoxy-3-methylbutanal. ucr.edu

Using this data, a mechanism for the atmospheric reactions of MMB was developed and used to calculate its Maximum Incremental Reactivity (MIR). The MIR for MMB was calculated to be 2.78 grams of ozone per gram of VOC. ucr.edu This value is slightly lower than the average MIR for all anthropogenic VOCs, suggesting its ozone-forming potential is not unusually high. ucr.edu The study also found that MMB does not form measurable secondary organic aerosol under the experimental conditions. ucr.edu These findings are significant for regulators when considering the impact of MMB on air quality and whether it should be classified as an exempt VOC ozone precursor. ucr.edu

Applications in Advanced Materials and Chemical Processes

Role in Green Chemistry and Sustainable Processes

Recognized for its environmentally friendly characteristics, 3-Methoxy-3-methylbutan-1-ol is considered a multifunctional chemical that aligns with the principles of "Safer Solvents and Auxiliaries". atamanchemicals.comatamanchemicals.comsigmaaldrich.com Its low toxicity and biodegradability contribute to its role in creating cleaner and more sustainable industrial applications. kuraray.com

With its excellent solubility parameters and low toxicity, this compound is an ideal candidate for use as a solvent or cosolvent in numerous applications. atamanchemicals.comatamanchemicals.com It is considered a safer alternative to other solvents, such as its isomer ethylene (B1197577) glycol monobutyl ether, due to its more favorable toxicological profile. fishersci.befishersci.ca This makes it a valuable component in the formulation of products where direct human contact or environmental release is a consideration. atamanchemicals.comatamanchemicals.com

The unique properties of this compound have led to its application in the field of solvometallurgy, which focuses on the use of solvents for metal extraction. google.com This approach offers several advantages over traditional hydrometallurgical and pyrometallurgical processes, including reduced water and energy consumption. google.com

A significant application of this compound in solvometallurgy is in the leaching of precious metals, particularly platinum group metals (PGMs), from various sources like spent automotive catalysts. google.com This "green" solvent is non-toxic and biodegradable, minimizing the environmental impact of the extraction process. google.com

The table below summarizes the key aspects of using this compound in precious metal leaching:

| Feature | Description | Reference |

| Solvent | 3-methoxy-3-methyl-1-butanol (MMB) | google.com |

| Metals | Platinum Group Metals (PGMs), Gold, Silver | google.com |

| Process | Leaching and extraction from substances like spent automotive catalysts | google.com |

| Advantages | Recyclable, non-toxic, biodegradable, reduced environmental impact | google.com |

To effectively leach precious metals, this compound is used in a solvent media that also includes an oxidizing agent and a halogen salt. google.com This combination creates a potent leaching environment capable of dissolving the target metals. The process typically involves agitating the precious metal-containing substance in the solvent media for a period ranging from several hours to days at relatively low temperatures. google.com

The components of the solvent media are detailed in the following table:

| Component | Examples | Function | Reference |

| Solvent | 3-methoxy-3-methyl-1-butanol (MMB) | Main leaching medium | google.com |

| Oxidizing Agent | Chlorine, bromine, bromate, hydrogen peroxide | Oxidizes the precious metals to facilitate dissolution | google.com |

| Halogen Salt | Lithium bromide, sodium bromide, potassium bromide | Provides halide ions that complex with the oxidized metals | google.com |

This method allows for the separation of the solvent-soluble precious metals from the insoluble residues through filtration. google.com The solvent can then be purified and recycled for reuse in subsequent leaching processes. google.com

In Sustainable Solvometallurgical Methods

Utilisation in Industrial Formulations

The versatile nature of this compound extends to its use as a key ingredient in various industrial formulations, most notably in the production of detergents. atamanchemicals.comchemicalbook.comresearchgate.net

This compound is employed as a raw material in the manufacturing of industrial detergents. atamanchemicals.comsigmaaldrich.comfishersci.befishersci.cachemicalbook.comresearchgate.netsmolecule.com Its properties as a solvent and its compatibility with other detergent components make it a valuable ingredient. smolecule.com In Japan, approximately 30% of the annual production volume of this chemical is used as a raw material for industrial detergents. oecd.org

Paints, Inks, and Coatings as a Solvent

This compound (MMB) is a versatile solvent widely utilized in the formulation of paints, inks, and coatings. smolecule.comatamanchemicals.comsigmaaldrich.com Its unique properties, including its ether-alcohol structure, contribute to its effectiveness in these applications. atamanchemicals.com MMB is recognized as a low-toxicity and environmentally friendly alternative to more hazardous solvents like butyl glycol. alsiano.com

As a slow-evaporating solvent, MMB enhances paint adhesion and spreadability. atamanchemicals.com It improves the flow properties of coatings and prevents premature drying. atamanchemicals.com In nitrocellulose lacquers, it is used to improve brushability and flow. atamankimya.comatamankimya.com Small additions of MMB can significantly reduce the viscosity of alkyd resin and oleo-resinous paints, thereby improving their brushability. atamankimya.com Furthermore, in both conventional and aqueous paints, MMB acts as an anti-skinning agent. atamankimya.com

Below is a table summarizing the key functions and benefits of this compound in paints, inks, and coatings.

| Application Area | Function | Key Benefits |

| Paints (General) | Solvent, Coalescing Agent | Improves flow, enhances adhesion and spreadability, prevents premature drying, reduces viscosity. atamanchemicals.comalsiano.comatamankimya.com |

| Nitrocellulose Lacquers | Solvent | Improves brushability and flow. atamankimya.comatamankimya.com |

| Alkyd Resin Paints | Rheology Modifier | Reduces viscosity and improves brushability. atamankimya.com |

| Aqueous & Conventional Paints | Anti-skinning Agent | Retards the formation of skin on the paint surface. atamankimya.com |

| Inks | Solvent | Aids in pigment dispersion and improves application properties. atamanchemicals.comsigmaaldrich.com |

| Coatings (Waterborne & Solvent-based) | Solvent | Enhances flow properties. atamanchemicals.com |

Fragrance Industry as a Carrier Solvent

This compound serves as an effective carrier solvent in the fragrance industry due to its mild odor, low toxicity, and excellent compatibility with a wide array of fragrance compounds. smolecule.comatamanchemicals.comperfumersworld.com Its unique volatility allows for the controlled release of aromatic compounds, ensuring a gradual and lasting scent profile rather than rapid evaporation. atamanchemicals.comperfumersworld.com

The high water solubility of MMB, combined with its ability to dissolve fragrance oils, makes it particularly suitable for water-based air fresheners and other scented products. perfumersworld.comkuraray.com In such formulations, it can also reduce the amount of surfactant needed to solubilize the fragrance. perfumersworld.com The linear evaporation rate of MMB helps to minimize changes in the fragrance composition as it dissipates, preserving the intended scent. thegoodscentscompany.com

The International Fragrance Association (IFRA) lists 3-Methoxy-3-methyl-1-butanol as a fragrance ingredient. nih.gov Its properties make it a preferred choice for formulators looking to create stable and long-lasting fragrance products. atamanchemicals.comperfumersworld.com

The table below highlights the advantageous properties of this compound in the fragrance industry.

| Property | Benefit in Fragrance Applications |

| Mild Odor | Does not interfere with the fragrance profile of the final product. smolecule.comkuraray.com |

| High Compatibility | Dissolves a broad range of fragrance compounds. smolecule.comperfumersworld.comkuraray.com |

| Unique Volatility | Allows for adjustment of the fragrance evaporation rate for a controlled release. atamanchemicals.comperfumersworld.com |

| Water Solubility | Enables use in water-based formulations and can reduce the need for surfactants. perfumersworld.comkuraray.com |

| Low Toxicity | Favorable for use in consumer products like air fresheners. smolecule.comatamanchemicals.com |

Emulsions and Adhesives as a Solvent

This compound is utilized as a solvent in the production of emulsions and adhesives. smolecule.comatamanchemicals.com Its function in these applications is to dissolve other components and to help control the evaporation rate, which is crucial for the proper formation and performance of the final product. smolecule.com

Household and Industrial Cleaner Formulations

Due to its favorable characteristics, this compound is a component in various household and industrial cleaning formulations. atamanchemicals.comulprospector.com Its low toxicity and biodegradability make it a suitable ingredient for environmentally friendly cleaning products. smolecule.com It is listed in the CleanGredients database, a list of safer ingredients, and is approved for use in European Ecolabel formulations. kuraray.com

MMB is effective in dissolving oils, greases, resins, and waxes, making it a valuable component in degreasers and surface preparation solutions. atamanchemicals.com It is used in a variety of cleaning products, including:

Household cleaners for bathrooms and toilets kuraray.com

Industrial detergents atamanchemicals.com

Hand cleaners ulprospector.com

Air fresheners kuraray.comulprospector.com

The compound's stability across a wide pH range and its ability to have its evaporation rate controlled through formulation adjustments enhance its versatility in cleaning applications. kuraray.com

Foam Fire-Extinguishing Agents

This compound is also used in the formulation of foam fire-extinguishing agents. kuraray.com While it is a combustible liquid, its properties contribute to the effectiveness of these agents in extinguishing fires. smolecule.comredox.com Safety data indicates that foam, carbon dioxide, and dry powder are suitable extinguishing media for MMB itself. sigmaaldrich.com

In the event of a fire, specific hazards associated with MMB include the potential for vapors to form explosive mixtures with air and the possibility of flashback over a considerable distance. pandalabs.by Therefore, its use in fire-extinguishing agents is carefully formulated to mitigate these risks while leveraging its properties for fire suppression. The resulting foam agents are designed to be effective and safer for the user and the environment. smolecule.com

Advanced Extraction and Separation Techniques

Green Solvents in Lignan (B3055560) Extraction

In the pursuit of more environmentally friendly chemical processes, this compound has been identified as a "green solvent". sigmaaldrich.com It aligns with the principles of Green Chemistry, particularly as a safer solvent alternative. sigmaaldrich.com

One notable application in this area is its use in the extraction of lignans (B1203133) from plant species. nih.gov Lignans are a class of polyphenols with various potential health benefits, and their efficient extraction from plant sources is of significant interest. nih.govresearchgate.net

A 2022 study on the ultrasound-assisted extraction of lignans from Linum species evaluated a panel of green solvents. nih.gov this compound was included in this panel and was noted for being completely miscible with water, a desirable property for creating effective solvent systems. nih.govresearchgate.net The research aimed to optimize the extraction of justicidin B and 6-methoxypodophyllotoxin, demonstrating the potential of green solvents like MMB in developing more sustainable methods for extracting valuable phytochemicals. nih.govresearchgate.net While the study found other solvents to be optimal for the specific lignans investigated, the inclusion of MMB highlights its recognition as a viable green solvent for natural product extraction. nih.gov

The table below presents the solvents tested in the aforementioned lignan extraction study.

| Solvent | Water Ratio (v/v) | Classification |

| Methanol (B129727) | 80/20 | Green Solvent |

| 1,3-dioxolane | 80/20 & 100/0 | Green Solvent |

| Ethyl methyl ketone | 80/20 | Green Solvent |

| Dimethyl carbonate | 80/20 | Green Solvent |

| This compound | 80/20 & 100/0 | Green Solvent |

| Propylene carbonate | 80/20 | Green Solvent |

| Chloroform (B151607) | 80/20 | Comparison (Not Green) |

| 1-butanol | 80/20 | Green Solvent |

| Menthol: decanoic acid (1:2, molar ratio) | 80/20 | NADES |

| Menthol: dodecanoic acid (2:1, molar ratio) | 80/20 | NADES |

| NADES: Natural Deep Eutectic Solvent |

Application in Microextraction Techniques (e.g., Directly Suspended Droplet Microextraction)

Directly suspended droplet microextraction (DSDME) is a miniaturized sample preparation technique that utilizes a small volume of an organic solvent to extract analytes from an aqueous sample. nih.govscispace.com This method is valued for its simplicity, low cost, and high enrichment factors. nih.govscispace.com In DSDME, a microdroplet of the extraction solvent is suspended in the sample solution, and after a period of agitation, the droplet is retrieved for analysis. researchgate.netnih.gov

The selection of the extraction solvent is a critical parameter in DSDME. scispace.com While specific studies detailing the use of this compound in DSDME were not found in the search results, its properties as a water-immiscible organic solvent with good solvency for a range of compounds make it a potential candidate for such applications. The technique has been successfully applied for the extraction and preconcentration of various contaminants, including explosives and fungicides, from environmental samples. researchgate.netscispace.com

Other Specialized Industrial Applications

Beyond its role in advanced extraction and solvent systems, this compound finds utility in a variety of other specialized industrial applications. atamanchemicals.com It is employed as a raw material in the production of industrial detergents and serves as a solvent in the formulation of paints, inks, and fragrances. atamanchemicals.comfishersci.beoecd.org Its mild odor and low toxicity make it a suitable component in air care products, cleaning agents, and personal care items like perfumes and lotions. atamanchemicals.comatamanchemicals.comkuraray.com Furthermore, it acts as a chemical intermediate in the synthesis of esters, resins, and surfactants. atamanchemicals.comatamanchemicals.com

Mechanistic Studies in Biological and Pharmaceutical Contexts

Role as a Solvent in Biochemical Assays and Biological Sample Preparationatamanchemicals.comavantorsciences.com

The utility of 3-Methoxy-3-methylbutan-1-ol in laboratory settings is largely attributed to its properties as a solvent. It is used in the preparation of biological samples and in conducting biochemical assays. avantorsciences.com

This compound's efficacy in experimental setups is enhanced by its ability to dissolve a wide range of compounds. It is completely miscible with water and also dissolves many organic substances, which is advantageous in creating homogenous solutions for assays. atamanchemicals.comatamanchemicals.comthegoodscentscompany.com This characteristic is crucial for experiments requiring the introduction of poorly water-soluble substrates or reagents into an aqueous biological system. Research has demonstrated its utility as a solvent in enzyme assays, where it improves the solubility of substrates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| Appearance | Colorless liquid kuraray.com |

| Boiling Point | 173-175 °C avantorsciences.comsigmaaldrich.com |

| Melting Point | < -50 °C avantorsciences.comkuraray.com |

| Flash Point | 71 °C (159.8 °F) avantorsciences.com |

| Density | 0.926 g/cm³ at 20 °C sigmaaldrich.com |

| Water Solubility | Completely miscible thegoodscentscompany.comkuraray.com |

| CAS Number | 56539-66-3 avantorsciences.com |

This table presents data compiled from multiple sources. avantorsciences.comthegoodscentscompany.comkuraray.comsigmaaldrich.com

As a solvent in biochemical assays, this compound can interact with enzymes and other proteins, potentially affecting their activity and stability. In one study focusing on its use in enzyme assays, the improved substrate solubility afforded by the compound led to enhanced reaction rates compared to traditional solvents. This suggests that by modifying the reaction environment, it can facilitate more efficient enzyme-substrate interactions. The mechanism of action involves its interaction with various molecular targets, including enzymes. google.com

Research in Pharmaceutical Formulationsatamanchemicals.comavantorsciences.comkuraray.com

The favorable properties of this compound have led to its investigation in drug formulation processes. Its low toxicity profile and biodegradability make it an attractive component in developing safer pharmaceutical products. kuraray.comsmolecule.com

A significant challenge in pharmaceutical development is the formulation of drugs with poor water solubility. This compound has been identified as a useful solvent for such compounds. atamanchemicals.com Its excellent solvency power helps to dissolve these challenging active pharmaceutical ingredients, which is a critical first step in creating viable drug products. atamanchemicals.comatamanchemicals.com A case study demonstrated that MMB was effective in significantly increasing the solubility of a poorly soluble drug compound.

By increasing the dissolution of poorly soluble drugs, this compound can consequently improve the bioavailability of these active ingredients. Enhanced solubility often leads to better absorption of a drug within the body. Research findings from a formulation study showed that the use of MMB as a solvent facilitated better absorption and, as a result, greater therapeutic efficacy in animal models.

Mechanism of Action in Biological Systemsatamanchemicals.comavantorsciences.com

The mechanism of action of this compound in biological systems is primarily linked to its function as a solvent and its ability to interact with molecular components. As a solvent, it can dissolve a wide array of organic compounds, thereby facilitating their reactions and interactions within a biological milieu.

Its molecular structure, possessing both ether and alcohol functional groups, allows it to interact with various molecular targets. atamanchemicals.com In the context of biochemical assays, it can engage with enzymes and other proteins, which may lead to alterations in their activity and stability. The precise molecular pathways involved are dependent on the specific application and the other compounds present in the system. While some research indicates a lack of specific data on its mechanism of action, its role as an effective and low-toxicity solvent that can influence the local environment of biological molecules is well-established. smolecule.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethylene (B1197577) glycol monobutyl ether |

| Methanol (B129727) |

Interaction with Molecular Targets

The mechanism of action for this compound (MMB) involves its function as a solvent and its potential interactions with other molecules. In biochemical assays, it can interact with enzymes and proteins, which may affect their stability and activity. However, dedicated research into its specific molecular targets within biological systems is limited.

Interaction studies have indicated that at typical exposure levels, this compound does not engage in significant interactions with biological systems. smolecule.com Genotoxicity tests have not found evidence of the compound inducing chromosomal aberrations or mutations. smolecule.com Furthermore, studies in animal models showed no adverse effects on fertility or the development of offspring, suggesting a lack of significant interaction with reproductive and developmental pathways. smolecule.com

In a non-biological context, the reactivity of this compound has been studied in the atmosphere. Research into its atmospheric reactions has determined the rate constant for its reaction with hydroxyl (OH) radicals. ucr.edu This type of molecular interaction is relevant for environmental chemistry rather than direct biological or pharmaceutical mechanisms within an organism. ucr.edu The primary products of this atmospheric oxidation reaction were identified as methyl acetate (B1210297) and 3-methoxy-3-methylbutanal (B1352739), with acetone (B3395972) also being a minor product. ucr.edu

Table 1: Summary of Interaction Study Findings for this compound

| Study Type | Finding | Context |

| Biochemical Assays | Can interact with enzymes and other proteins, potentially affecting their activity and stability. | General |

| Interaction Studies | Does not significantly interact with biological systems at typical exposure levels. smolecule.com | Biological |

| Genotoxicity Tests | Does not induce chromosomal aberrations or mutations. smolecule.com | Biological |

| Reproductive/Developmental Toxicity | No adverse effects observed on fertility or offspring development in animal models. smolecule.com | Biological |

| Atmospheric Chemistry | Reacts with OH radicals with a rate constant of (1.64 ± 0.06) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. ucr.edu | Environmental |

Dissolution of Organic Compounds for Reactions

This compound is widely utilized as a versatile solvent and chemical intermediate in a variety of organic reactions and industrial formulations. atamanchemicals.com Its unique ether-alcohol structure provides excellent solvency for a wide range of substances, making it a valuable medium for facilitating chemical reactions. atamanchemicals.com The compound is completely miscible with water and many common organic solvents. atamanchemicals.comthegoodscentscompany.com

In organic synthesis, it serves as a reaction medium and a building block for producing other chemicals. atamanchemicals.com It is used as a reactant in esterification processes to create esters with enhanced solvent properties and as an intermediate in the synthesis of resins, surfactants, and various polymeric materials. atamanchemicals.comatamanchemicals.com Its use as a solvent is also noted in the pharmaceutical industry for the synthesis of different drugs. guidechem.com

A significant portion of its industrial use, approximately 70%, is as a solvent for paints, inks, and fragrances. oecd.org It is also employed as a raw material for producing industrial detergents. oecd.orgfishersci.be The compound's properties, such as its ability to dissolve a broad range of resins and control evaporation rates, make it suitable for these applications. smolecule.comatamanchemicals.com

Table 2: Physical and Solvent Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| Physical State | Colorless liquid |

| Boiling Point | 173-175 °C fishersci.be |

| Density | ~0.926 g/cm³ at 20 °C sigmaaldrich.com |

| Flash Point | 71 °C fishersci.be |

| Water Solubility | 100 g/L at 25 °C; completely miscible thegoodscentscompany.com |

Table 3: Solubility of Various Resins in this compound

| Resin Type | Solubility |

| Dammar | Partially Soluble atamanchemicals.com |

| Ester Resins | Partially Soluble atamanchemicals.com |

| Post-chlorinated Polyvinyl Chloride | Partially Soluble atamanchemicals.com |

| Nitrocellulose | Soluble atamankimya.com |

| Aldehyde Resins | Soluble atamankimya.com |

| Ketone Resins | Soluble atamankimya.com |

| Phenol-formaldehyde Resins | Soluble atamankimya.com |

| Alkyd Resins | Soluble atamankimya.com |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is fundamental to separating 3-Methoxy-3-methylbutan-1-ol from other components in a mixture, which is a critical prerequisite for accurate analysis.

Gas Chromatography (GC) is a widely used technique for the detection and purity assessment of this compound. thermofisher.com The compound's volatility makes it well-suited for GC analysis. In this method, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile gas phase.

Research and industrial applications utilize GC to monitor the synthesis of this compound and to determine its purity. google.comavantorsciences.com For instance, in manufacturing processes, GC analysis confirms the conversion of reactants, such as 3-methyl-3-buten-1-ol (B123568) and methanol (B129727), into the final product. google.com The technique is also employed in biodegradation studies to measure the concentration of the compound over time. oecd.org Detection is commonly achieved using a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). google.comoecd.org The NIST WebBook provides a Kovats retention index of 1434 for this compound on a standard polar column, which aids in its identification under specific GC conditions. nist.gov

Table 1: Reported Gas Chromatography (GC) Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Chromatographic Column | Capillary column with polyethylene (B3416737) glycol stationary phase | google.com |

| Detector | Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) | google.comoecd.org |

| Vaporization Chamber Temp. | 220-300°C | google.com |

| Column Temperature | 120-260°C | google.com |

| Purity/Assay Method | ≥98.0% (GC) | thermofisher.comavantorsciences.com |

While GC is common, High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the quantification of this compound, particularly for samples that are not suitable for direct GC injection or when analyzing less volatile matrices. Though specific applications for this exact compound are not extensively documented, methodologies for similar small, polar molecules are well-established. For example, the analysis of a structurally related compound, 3-Amino-3-methylbutan-1-ol, is performed using a reverse-phase (RP) HPLC method. sielc.com

A typical HPLC method for a compound like this compound would involve a C18 column. researchgate.net The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with an acidifier such as formic acid to ensure good peak shape and reproducibility, especially if the analysis is coupled with mass spectrometry. sielc.comresearchgate.net Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. researchgate.net

Spectroscopic Approaches

Spectroscopy is indispensable for the structural confirmation of this compound following chromatographic separation.

Mass Spectrometry (MS), especially when coupled with Gas Chromatography (GC-MS), is the definitive method for confirming the identity of this compound. jmchemsci.com MS ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique spectral fingerprint. jmchemsci.com The molecular ion peak confirms the compound's molecular weight (118.17 g/mol ). nih.gov